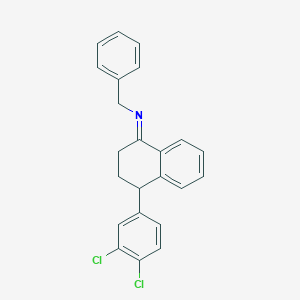

(E)-N-Benzyl Sertraline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sertraline is an antidepressant that belongs to a group of drugs called selective serotonin reuptake inhibitors (SSRIs). It is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), and post-traumatic stress disorder (PTSD). Sertraline is also used to treat premenstrual dysphoric disorder .

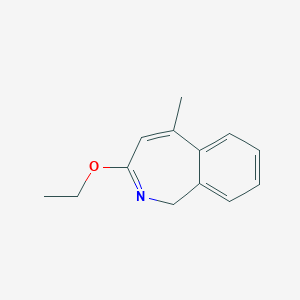

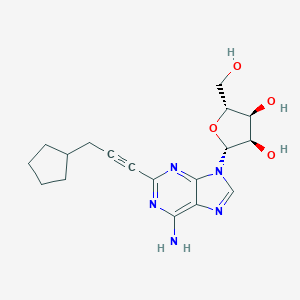

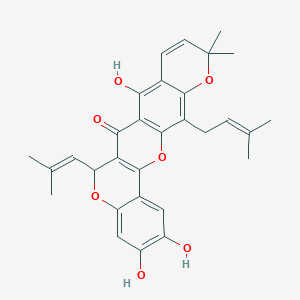

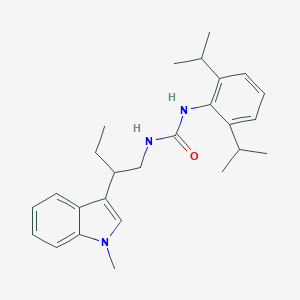

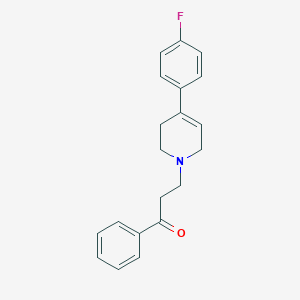

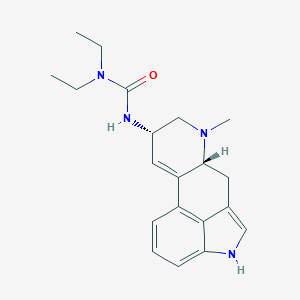

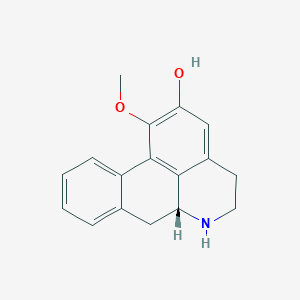

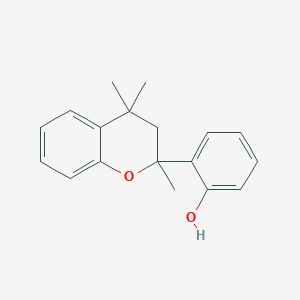

Molecular Structure Analysis

The molecular structure of Sertraline has been studied using various methods such as X-ray structures .

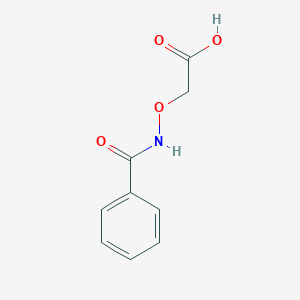

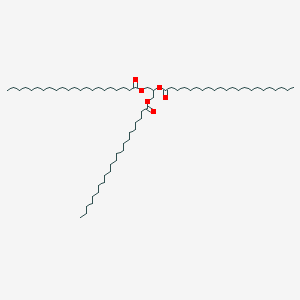

Physical And Chemical Properties Analysis

The physical and chemical properties of Sertraline have been studied .

Applications De Recherche Scientifique

Antidepressant and Anxiolytic Activity

Sertraline has been extensively studied for its efficacy in treating a variety of mood and anxiety disorders. It is recognized for its safety, tolerability, and effectiveness in treating major depressive disorders, panic disorders, social anxiety disorder, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD) across different patient populations. Research shows sertraline to be at least as effective as other antidepressants across these indications, with potential advantages in tolerability and a lower risk of drug interactions due to its pharmacokinetic profile (Hirschfeld, 2000; Sheehan & Kamijima, 2009).

Pharmacokinetics and Drug Metabolism

Sertraline's pharmacological profile is characterized by selective inhibition of serotonin reuptake, enhancing serotonergic neurotransmission. It exhibits minimal anticholinergic, cardiotonic, or sedative side effects, making it a preferred choice in treating depression and associated disorders. The drug's action on serotonin reuptake and its implications for potential broader clinical indications, including eating disorders and substance abuse treatment, underscore its versatility in psychiatric research (Heym & Koe, 1988; McRae & Brady, 2001).

Therapeutic Use in PTSD

Sertraline's approval for the treatment of PTSD is based on its ability to significantly reduce symptoms in patients, demonstrating efficacy primarily in female patients and in non-combat-induced PTSD. The drug does not exhibit significant affinity for a range of neurotransmitter receptors, which correlates with its favorable safety and tolerability profile in PTSD management (Comer & Figgitt, 2000).

Anticancer Potential

Emerging evidence suggests sertraline possesses anticancer properties across various cancer cell lines, including lung, colorectal, breast, and prostate cancer. Sertraline has been shown to decrease cell viability, proliferation, migration, and invasion, induce apoptosis, and modulate significant cellular pathways involved in tumorigenesis. This highlights its potential as a repurposed drug for novel cancer therapies, further expanding the scope of its scientific research applications (Duarte & Vale, 2022).

Safety And Hazards

Sertraline has some safety and hazard concerns. It should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N/c24-21-12-10-17(14-22(21)25)18-11-13-23(20-9-5-4-8-19(18)20)26-15-16-6-2-1-3-7-16/h1-10,12,14,18H,11,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJAZNIZTJTMHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NCC2=CC=CC=C2)C3=CC=CC=C3C1C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

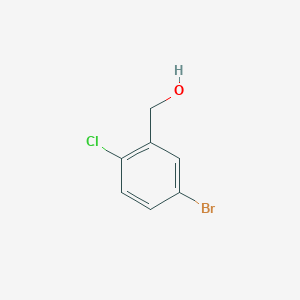

Molecular Formula |

C23H19Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-Benzyl Sertraline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)